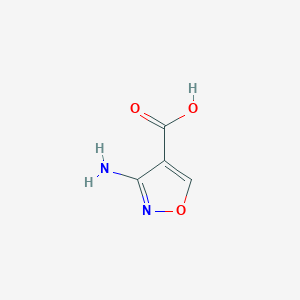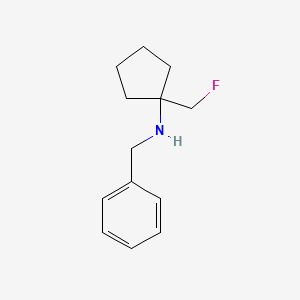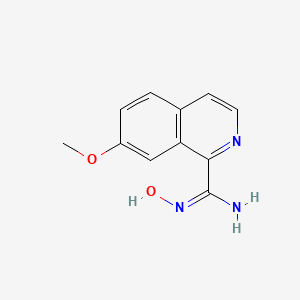
(E)-N'-Hydroxy-7-methoxyisoquinoline-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a hydroxy group, a methoxy group, and a carboximidamide group attached to the isoquinoline ring. The (E) configuration indicates the specific geometric arrangement of the substituents around the double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 7-methoxyisoquinoline.
Nitration: The 7-methoxyisoquinoline undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Formylation: The amine group is formylated to introduce a formyl group.
Hydroxylation: The formyl group is hydroxylated to form the hydroxy group.
Amidation: Finally, the hydroxy group is converted to a carboximidamide group through amidation.
Industrial Production Methods
Industrial production of (E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or other organic groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
(E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methoxyisoquinoline: Lacks the hydroxy and carboximidamide groups.
N-Hydroxyisoquinoline: Lacks the methoxy group.
Isoquinoline-1-carboximidamide: Lacks the methoxy and hydroxy groups.
Uniqueness
(E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide is unique due to the presence of all three functional groups (hydroxy, methoxy, and carboximidamide) on the isoquinoline ring. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H11N3O2 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
N'-hydroxy-7-methoxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C11H11N3O2/c1-16-8-3-2-7-4-5-13-10(9(7)6-8)11(12)14-15/h2-6,15H,1H3,(H2,12,14) |
Clé InChI |
LVBYJJNTNHCUNV-UHFFFAOYSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)C=CN=C2/C(=N\O)/N |
SMILES canonique |
COC1=CC2=C(C=C1)C=CN=C2C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


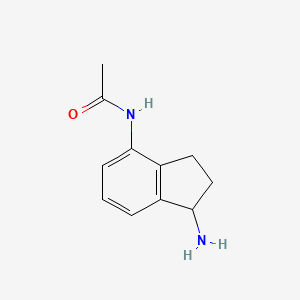
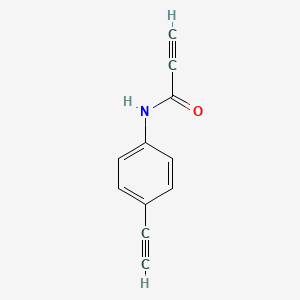

![[(2S,5R)-5-(4-Methylphenyl)oxan-2-yl]methanol](/img/structure/B13154981.png)
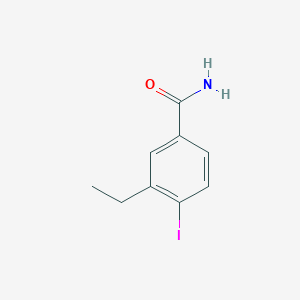
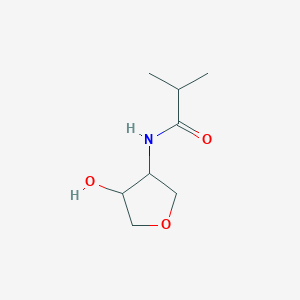
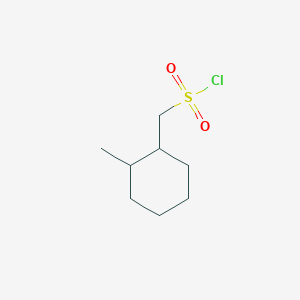
![6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13155007.png)
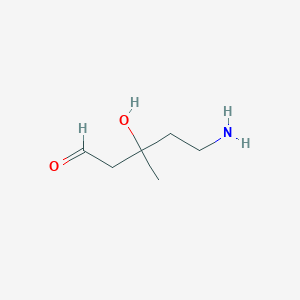
![1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol](/img/structure/B13155017.png)

